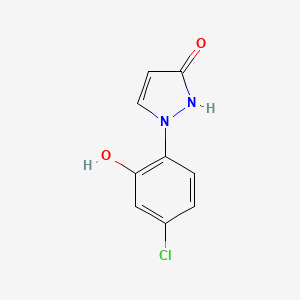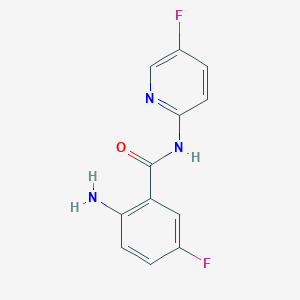![molecular formula C12H12F4O2 B13420640 Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate CAS No. 376641-10-0](/img/structure/B13420640.png)
Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate is an organic compound with the molecular formula C12H12F4O2 It is an ester derivative characterized by the presence of a fluorinated aromatic ring and a propanoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate typically involves the esterification of 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is common. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoic acid.
Reduction: 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate involves its interaction with molecular targets through its ester and fluorinated aromatic functionalities. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets. The fluorinated aromatic ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-[2-chloro-6-(trifluoromethyl)phenyl]propanoate
- Ethyl 3-[2-bromo-6-(trifluoromethyl)phenyl]propanoate
- Ethyl 3-[2-iodo-6-(trifluoromethyl)phenyl]propanoate
Uniqueness
Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The trifluoromethyl group further enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
376641-10-0 |
|---|---|
Formule moléculaire |
C12H12F4O2 |
Poids moléculaire |
264.22 g/mol |
Nom IUPAC |
ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H12F4O2/c1-2-18-11(17)7-6-8-9(12(14,15)16)4-3-5-10(8)13/h3-5H,2,6-7H2,1H3 |
Clé InChI |
ACGYYVNOBYFDTI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=C(C=CC=C1F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


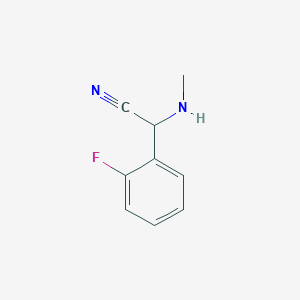

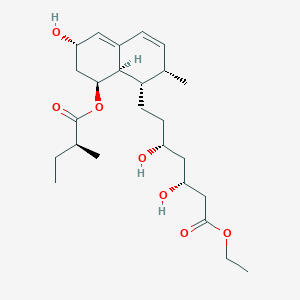

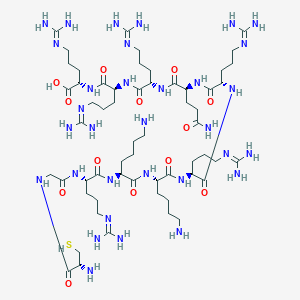
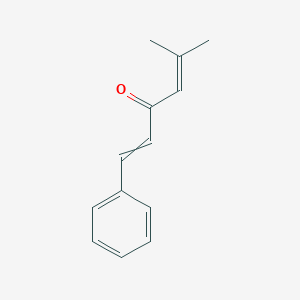
![3-[4-(3-Fluorophenyl)phenyl]-1-methyl-1-(1-methylsulfonylpiperidin-4-yl)urea](/img/structure/B13420599.png)
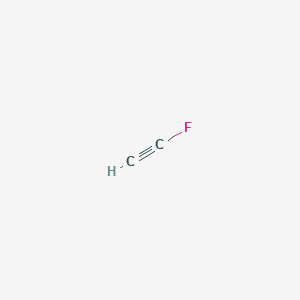

![3-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B13420620.png)

![[3-Acetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13420636.png)
